CP-724714

概要

説明

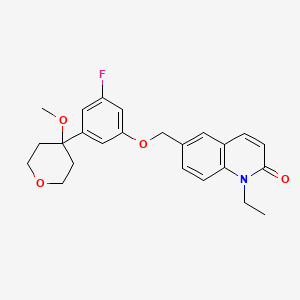

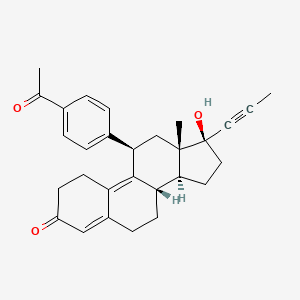

This compound is a complex organic molecule with a molecular formula of C28H28N4O3 . It contains a quinazoline ring, which is a type of heterocyclic compound. The molecule also contains methoxy and amino functional groups .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The molecule contains a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms . It also has methoxy and amino groups attached to the ring .科学的研究の応用

ErbB2 チロシンキナーゼ阻害剤

CP-724714 は、無傷の細胞における ErbB2 受容体の自己リン酸化を強力に阻害します . ErbB2 (Her-2/neu) 原がん遺伝子は、乳がん、卵巣がん、胃がんを含むヒト悪性腫瘍と関連しています . 腫瘍の増殖、標準的な化学療法に対する感受性、患者の予後、無病生存に関与していることが示されています .

HER2 過剰発現がんの治療

This compound は、進行した HER2 過剰発現がんの治療のために開発されている、経口投与可能な、小分子で強力な HER-2 チロシンキナーゼ阻害剤です . HER2 駆動細胞株の増殖を阻害することに対して選択的です .

in vitro および in vivo 効果

This compound は、ヒト乳がんモデルにおける in vitro および in vivo 効果について研究されています . erbB2 過剰発現 BT-474 ヒト乳がん細胞において G1 期細胞周期停止を誘導し、無胸腺マウスに経口投与した場合、異種移植片における erbB2 自己リン酸化を阻害します .

腫瘍細胞アポトーシスの誘導

This compound は、細胞外シグナル調節キナーゼおよび Akt リン酸化の著しい減少、腫瘍細胞アポトーシス、およびカスパーゼ-3 の放出を誘導します .

腫瘍増殖の阻害

This compound の経口投与 (1 日 1 回または 2 回) は、明白な有害作用なしに、無胸腺マウスにおける erbB2 過剰発現腫瘍の増殖を阻害します .

患者の薬物動態

進行した悪性 HER2 陽性固形腫瘍患者における this compound の薬物動態が研究されています . この研究では、ベースラインの臨床的特徴と病態生理学的変数が this compound の薬物動態に及ぼす影響、および薬物動態曝露と安全性の相関関係を調べました .

Safety and Hazards

将来の方向性

The future research directions for this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential biological activities. Given the known activities of similar quinazoline derivatives, it could be of interest in the development of new pharmaceuticals .

作用機序

Target of Action

CP-724714 is a potent, selective, and orally active inhibitor of the ErbB2 (HER2) tyrosine kinase . The primary target of this compound is the ErbB2 receptor, a member of the human epidermal growth factor (EGFR) family .

Mode of Action

This compound interacts with its target, the ErbB2 receptor, by inhibiting its autophosphorylation . This inhibition disrupts the receptor’s signaling, which is crucial for mediating the survival, proliferation, and differentiation of normal cells .

Biochemical Pathways

The inhibition of the ErbB2 receptor by this compound affects the Ras-Raf-Mek-Erk signaling pathway . This pathway is involved in cell cycle progression and growth. By inhibiting this pathway, this compound can induce G1 cell cycle arrest and a marked reduction in S-phase cells .

Pharmacokinetics

This compound exhibits linear single-dose and multiple-dose pharmacokinetics . The compound was discontinued from clinical development due to unexpected hepatotoxicity . Significant correlations were observed for body size and oral clearance (CL/ F) and oral steady-state volume of distribution (Vdss / F) .

Result of Action

This compound’s action results in the inhibition of tumor growth. In vitro studies have shown that this compound is selective for inhibiting the growth of HER2-driven cell lines . Despite extensive prior treatment, 29% of patients had stable disease .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs and the patient’s overall health status. For instance, the compound’s hepatotoxicity could be exacerbated by the presence of other hepatotoxic drugs or liver disease .

特性

IUPAC Name |

2-methoxy-N-[(E)-3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O3/c1-18-13-21(8-11-25(18)35-22-9-6-19(2)29-15-22)32-27-23-14-20(7-10-24(23)30-17-31-27)5-4-12-28-26(33)16-34-3/h4-11,13-15,17H,12,16H2,1-3H3,(H,28,33)(H,30,31,32)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVZBTWPGQVVLW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C=CCNC(=O)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)/C=C/CNC(=O)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026009 | |

| Record name | 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

845680-17-3, 383432-38-0, 537705-08-1 | |

| Record name | CP 724714 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845680173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-724714 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383432380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-724714 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-724714 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I05QZ0S4V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)

![2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1684406.png)

![2-[2-[(1R,2R)-1-(5-tert-butyl-2-methoxyphenyl)-2-(dimethylamino)-1-hydroxypropyl]phenoxy]acetamide](/img/structure/B1684407.png)